REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][C:7](=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[N-:13]=[N+]=[N-].[Na+].OS(O)(=O)=O>CC(O)=O>[CH3:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][C:7](=[O:12])[NH:13][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2C(CCSC21)=O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto ice chips
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 23° C
|
Type
|
ADDITION
|
Details
|
a mixture of starting material, desired product and regioisomeric product with a ratio of 1:11:7 (by 1H NMR)
|
Type
|
CUSTOM
|
Details
|
Purification of the crude solid by column silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20:1 CHCl3-MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC=2NC(CCSC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |